molecular formula C19H20ClN5O2 B2761078 4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide CAS No. 1210737-38-4

4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2761078
CAS No.: 1210737-38-4
M. Wt: 385.85
InChI Key: YALMJSZOJMBROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds : A study detailed the synthesis of various novel compounds, including derivatives of piperazine, for their potential use as anti-inflammatory and analgesic agents. Compounds were evaluated for their ability to inhibit COX-1/COX-2, showcasing analgesic and anti-inflammatory activities. Notably, certain derivatives demonstrated significant COX-2 selectivity and exhibited comparable inhibitory activities to standard drugs (Abu‐Hashem et al., 2020).

Antimicrobial Activities

  • Antimicrobial Properties : Another research effort synthesized 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these newly synthesized compounds showed good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Antiviral and Antimicrobial Studies

  • Antiviral and Antimicrobial Evaluation : Further studies synthesized new pyridine derivatives, testing them for antimicrobial activity. These compounds displayed variable and modest activities against tested strains of bacteria and fungi, suggesting a pathway for developing antimicrobial agents (Patel et al., 2011).

Anti-TMV and Antimicrobial Effects

  • Evaluation of Anti-TMV and Antimicrobial Activities : Research on urea and thiourea derivatives of piperazine doped with febuxostat highlighted their antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial activity. Certain derivatives exhibited promising antiviral and antimicrobial properties, showcasing the potential for agricultural and medicinal applications (Reddy et al., 2013).

Antagonistic and Affinity Studies

  • Central Nervous System Agent Studies : A study on the structure-activity relationship of central nervous system agents revealed that 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine and its analogs demonstrated potent presynaptic and postsynaptic 5-HT1A receptor antagonist properties, indicating their potential in CNS-related therapeutic applications (Mokrosz et al., 1994).

Anticancer and Anti-HIV Research

  • Anti-HIV Activity : Nitroimidazoles research synthesized new 5-substituted piperazinyl-4-nitroimidazole derivatives, aiming to develop non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activities. Some compounds displayed significant anti-HIV activity, underscoring the potential for new therapeutic agents in HIV treatment (Al-Masoudi et al., 2007).

Future Directions

Imidazole and its derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing new synthetic routes and exploring the biological activities of novel imidazole derivatives.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-27-17-7-6-13(20)12-16(17)23-19(26)25-10-8-24(9-11-25)18-21-14-4-2-3-5-15(14)22-18/h2-7,12H,8-11H2,1H3,(H,21,22)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALMJSZOJMBROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.